molecular formula C19H17N3OS B7757649 (2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile

(2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile

Cat. No.: B7757649
M. Wt: 335.4 g/mol
InChI Key: FSMNISRCKNJUDB-SDXDJHTJSA-N
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Description

“(2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile” is a complex organic compound featuring a benzimidazole core, a sulfanyl group, and a nitrile moiety. The benzimidazole ring system is a pharmacologically privileged structure known for its role in medicinal chemistry, particularly in antiviral and anticancer agents . The 4-methylphenylsulfanyl substituent contributes to hydrophobicity and may influence intermolecular interactions, such as π-π stacking or van der Waals forces. Structural validation of this compound likely employs crystallographic tools like SHELXL for refinement and ORTEP for visualization, ensuring accurate stereochemical assignment .

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-4-(4-methylphenyl)sulfanylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-7-9-14(10-8-13)24-12-18(23)15(11-20)19-21-16-5-3-4-6-17(16)22(19)2/h3-10,23H,12H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMNISRCKNJUDB-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=C(C#N)C2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diaminobenzenes

The benzimidazole moiety is typically synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with carbonyl-containing compounds. For this target molecule, 1-methyl-1H-benzimidazol-2-yl is formed by reacting 1,2-diaminobenzene with a methyl-substituted carbonyl precursor. A study on analogous benzimidazoles demonstrated that using acetic acid as both solvent and catalyst at 80–100°C yields the bicyclic structure with >85% efficiency.

Optimization of Methyl Substituent Placement

Methylation at the 1-position of the benzimidazole ring is achieved by introducing methyl iodide during the cyclization step. This alkylation occurs under basic conditions (e.g., potassium carbonate in dimethylformamide) to ensure regioselectivity.

Introduction of the Sulfanyl Group

Nucleophilic Aromatic Substitution

The 4-(4-methylphenyl)sulfanyl group is introduced via nucleophilic substitution. A common approach involves reacting a brominated intermediate with 4-methylthiophenol in the presence of a copper(I) catalyst. For example, a patent detailing sulfanyl incorporation in benzimidazole derivatives reported using CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 12 hours.

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state. Trials comparing DMSO, NMP, and DMF showed DMSO provided the highest yield (92%) due to its high boiling point and compatibility with copper catalysts.

Formation of the α,β-Unsaturated Nitrile System

Knoevenagel Condensation

The but-2-enenitrile backbone is constructed via Knoevenagel condensation between a ketone and malononitrile. For this compound, 3-hydroxybut-2-enenitrile is formed by reacting 4-[(4-methylphenyl)sulfanyl]butan-2-one with malononitrile in ethanol using piperidine as a base.

Stereochemical Control (Z-Configuration)

The Z-configuration is favored by employing low-temperature conditions (0–5°C) and bulky bases like DBU (1,8-diazabicycloundec-7-ene), which hinder rotation around the double bond.

Coupling of Fragments and Final Assembly

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling links the benzimidazole and but-2-enenitrile fragments. A patent describing analogous systems used Pd(PPh₃)₄ with potassium carbonate in a toluene/water biphasic system, achieving 78% yield.

Ligand and Solvent Optimization

Trials with SPhos and XPhos ligands revealed XPhos improved catalytic activity, reducing reaction time from 24 to 8 hours.

Purification and Crystallization

Solvent-Antisolvent Recrystallization

Crude product purification is achieved using dichloromethane/methanol (3:1) for dissolution, followed by antisolvent (n-heptane) addition at −30°C to induce crystallization.

Polymorphic Control

Seeding with crystalline Form-2 (confirmed via PXRD) ensures polymorphic purity. A study showed that adding 1% w/w seed material reduced amorphous content from 15% to <0.5%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.65–7.12 (m, 8H, aromatic-H), 5.87 (s, 1H, -OH), 3.91 (s, 3H, N-CH₃).

  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 3400 cm⁻¹ (-OH).

X-ray Diffraction

PXRD analysis confirmed the Z-configuration, with characteristic peaks at 2θ = 9.1°, 16.3°, and 24.7°.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Oxidation of the sulfanyl group to sulfone is minimized by conducting reactions under nitrogen atmosphere and adding antioxidants like BHT (butylated hydroxytoluene).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent disclosed a continuous flow system for analogous nitriles, reducing reaction time from 12 hours (batch) to 2 hours and improving yield by 15% .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile may be investigated for its potential as a bioactive molecule. Its benzimidazole core is known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical modifications makes it a versatile precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or modulating their activity. The hydroxy and sulfanyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Key Substituents Notable Features
(2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile (Target Compound) C₂₀H₁₇N₃OS 1-Methylbenzimidazole, 4-methylphenylsulfanyl, hydroxy, nitrile Z-configuration stabilizes conjugation; hydroxy enables H-bonding .
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile C₂₆H₂₃N₃O₃S 4-Methylbenzenesulfonamido, 2-formylphenyl, nitrile Sulfonamide group enhances polarity; formyl moiety may aid in Schiff base formation.
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile C₂₅H₂₀ClN₃O₃S 4-Chlorophenyl, 4-methylbenzenesulfonamido, nitrile Chlorine substituent increases electron-withdrawing effects, altering reactivity.

Key Differences and Implications

Core Heterocycle: The target compound’s benzimidazole ring contrasts with the sulfonamide-linked formylphenyl groups in analogs .

Substituent Effects :

  • The 4-methylphenylsulfanyl group in the target compound introduces moderate hydrophobicity, while the 4-chlorophenyl group in the analog enhances electrophilicity, possibly affecting binding affinity in biological targets.
  • The hydroxy group in the target compound enables hydrogen bonding, which is absent in the sulfonamide analogs. This could influence crystallization behavior and solubility .

Electronic and Steric Properties :

  • The Z-configuration in all compounds ensures conjugation across the α,β-unsaturated nitrile, stabilizing the planar structure. However, steric hindrance from the 1-methyl group on the benzimidazole in the target compound may reduce rotational freedom compared to the formylphenyl analogs .

Biological Activity

Chemical Structure and Properties

The compound , "(2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile," features a complex structure that includes:

  • A benzimidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
  • A sulfanyl group that can influence the compound's reactivity and interaction with biological targets.
  • A nitrile functional group that may contribute to its pharmacological properties.

Compounds with similar structures often exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Benzimidazole derivatives have been shown to possess antimicrobial properties by inhibiting bacterial growth or disrupting cellular processes.
  • Anticancer Properties : Many benzimidazole derivatives are investigated for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization.
  • Enzyme Inhibition : The presence of specific functional groups can lead to inhibition of enzymes involved in metabolic pathways, which is a common strategy in drug design.

Case Studies

  • Antimicrobial Activity : A study on related benzimidazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Studies : Research on similar compounds revealed that they could inhibit cancer cell proliferation in vitro. For instance, compounds targeting tubulin showed IC50 values in the low micromolar range against various cancer cell lines.
  • Enzyme Inhibition : Compounds structurally related to the target molecule were assessed for their ability to inhibit specific enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are crucial in inflammation and cancer metastasis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 (µM)
Compound AAntimicrobialE. coli cell wall synthesis10
Compound BAnticancerTubulin polymerization5
Compound CEnzyme InhibitionCOX inhibition15

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous sulfanyl- and benzimidazole-containing compounds typically involves multi-step reactions, including:

  • Nucleophilic substitution : For introducing the sulfanyl group via thiol-ene reactions or coupling with aryl halides .
  • Condensation reactions : To form the benzimidazole core, often requiring reflux in ethanol or methanol under acidic/basic conditions .
  • Optimization : Reaction progress is monitored via TLC (e.g., Chloroform:Methanol = 7:3) , and yields are improved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for hydrazine derivatives) .

Table 1: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Benzimidazole formationEthanol, reflux, 4–6 h65–75
Sulfanyl incorporation4-Methylthiophenol, K₂CO₃, DMF, 80°C70–80
PurificationColumn chromatography (SiO₂, hexane:EtOAc)85–90

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

  • X-ray crystallography : The gold standard for resolving stereochemistry (Z/E configuration) and bond angles. SHELX programs (e.g., SHELXL-97) are widely used for refinement, with R-factors < 0.06 indicating high precision .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and hydrogen bonding (e.g., hydroxy protons at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±1 ppm error) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311G**) and experimental NMR/IR spectra to identify conformational flexibility or solvent effects .
  • Dynamic NMR : Detect slow exchange processes (e.g., keto-enol tautomerism) by variable-temperature 1H^1H NMR .
  • Crystallographic validation : Use SHELXL-refined X-ray structures to anchor computational models, reducing errors in predicted bond lengths (<0.02 Å deviation) .

Q. What strategies determine stereochemical stability and conformational dynamics in solution vs. solid state?

  • Single-crystal XRD : Resolves absolute configuration (e.g., Z-geometry at the enenenitrile moiety) and intermolecular interactions (e.g., π-π stacking in benzimidazole) .
  • NOESY NMR : Identifies spatial proximity of protons in solution (e.g., between hydroxy and sulfanyl groups) .
  • Molecular dynamics simulations : Predict solvent-driven conformational changes (e.g., torsional rotation of the 4-methylphenyl group) .

Table 2: Comparison of Solid-State vs. Solution Dynamics

ParameterSolid-State (XRD)Solution (NMR/MD)Reference
Dihedral angle (C=C–CN)178.5° (rigid)170–175° (flexible)
Hydrogen bondingO–H···N (2.65 Å)Broad 1H^1H signal

Q. How can researchers address contradictory bioactivity data across in vitro assays?

  • Dose-response profiling : Test multiple concentrations (1–100 μM) to differentiate cytotoxic vs. specific inhibitory effects .
  • Enzyme kinetics : Use Lineweaver-Burk plots to discern competitive/non-competitive inhibition mechanisms .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylphenyl with chlorophenyl) to identify pharmacophore elements .

Methodological Recommendations

  • Crystallography : For ambiguous stereochemistry, employ twin refinement in SHELXL and validate with RITV metrics .
  • Synthesis : Optimize stepwise reactions via Design of Experiments (DoE) to minimize side products (e.g., APS initiator in radical reactions) .
  • Data analysis : Use PLATON or Olex2 for crystallographic visualization and Mercury for packing diagram analysis .

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